molecular formula C19H20ClN5O3 B2747257 9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-23-0

9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2747257
CAS RN: 887695-23-0
M. Wt: 401.85
InChI Key: VXNPLZHWXGBILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are widely used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents and the conditions under which they are synthesized .

Scientific Research Applications

Neuroprotective Applications

The compound has shown potential in the field of neuroprotection. Neuroprotective agents are crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Research indicates that derivatives of this compound may have neuroprotective and anti-inflammatory properties, which could be beneficial in reducing neuronal death and promoting recovery in various neurological disorders .

Anti-neuroinflammatory Properties

In addition to neuroprotection, the compound’s derivatives have been evaluated for their anti-neuroinflammatory effects. This is particularly relevant in conditions where inflammation contributes to the progression of neurodegenerative diseases. The inhibition of inflammatory pathways, such as the NF-kB pathway, by these compounds could provide a therapeutic strategy against diseases like Alzheimer’s and Parkinson’s .

Anticancer Potential

Pyrimidine derivatives, including those related to the compound , have been studied for their anticancer properties. Some derivatives have shown promise in inhibiting cell proliferation in various human cancer cell lines, suggesting a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

As with any chemical compound, safety and hazards are a concern. It’s important to handle these compounds with care, avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of research into these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties, as well as their potential applications in the treatment of other diseases .

properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-4-8-25-17(26)15-16(22(2)19(25)27)21-18-23(9-5-10-24(15)18)12-6-7-14(28-3)13(20)11-12/h4,6-7,11H,1,5,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNPLZHWXGBILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.